molecular formula C14H19BrN2O B1401917 2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde CAS No. 1713160-78-1

2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde

Cat. No. B1401917
M. Wt: 311.22 g/mol
InChI Key: XAMMJORTMLFBQG-UHFFFAOYSA-N
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Description

“2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde” is a chemical compound with the molecular formula C14H19BrN2O . It is a derivative of benzaldehyde, which is a compound of significant interest in organic chemistry .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde”, is a significant area of research in medicinal chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of these compounds often involves intra- and intermolecular reactions .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde” includes a benzaldehyde group attached to a piperidine ring, which is a six-membered ring containing one nitrogen atom . The compound also contains a bromine atom and a dimethylamino group .

Scientific Research Applications

Chemical Synthesis and Mechanistic Insights

2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde, although not directly mentioned, relates closely to research on similar brominated and piperidine-containing compounds. These compounds play a crucial role in the synthesis of complex molecules, demonstrating significant utility in organic chemistry and pharmacology. For example, studies on nucleophilic aromatic substitution reactions involving piperidine and nitro-group-containing compounds showcase mechanistic insights that could be relevant to understanding reactions involving 2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde. Such reactions are fundamental in the synthesis of various aromatic compounds, indicating the potential of 2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde in synthetic chemistry applications (Pietra & Vitali, 1972).

Advanced Materials and Polymer Science

The compound's structure suggests its utility in the synthesis of advanced materials, particularly in polymer science. Research into the polymerization of aldehydes, including substituted ones, highlights the broader context of how such compounds could contribute to developing novel polymers with unique properties. These studies delve into the mechanisms, thermodynamics, and potential applications of polymers derived from aldehydes, suggesting that 2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde could be a precursor for innovative polymer materials (Kubisa et al., 1980).

Neuropharmacology and Imaging Agents

Interestingly, compounds containing dimethylamino and piperidine motifs are explored as neuropharmacological agents and imaging ligands in the diagnosis of diseases such as Alzheimer's. The structural characteristics of 2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde suggest potential research applications in developing diagnostic agents or therapeutic targets for neurological conditions. Studies on amyloid imaging in Alzheimer's disease, utilizing compounds with similar structural features, underscore the potential of such chemicals in medical research and the development of diagnostic tools (Nordberg, 2007).

Future Directions

The future directions for research on “2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde” and similar compounds likely involve further exploration of their synthesis, chemical reactions, and potential pharmacological applications. Given the importance of piperidine derivatives in drug design, continued research in this area is expected .

properties

IUPAC Name

2-bromo-4-[4-(dimethylamino)piperidin-1-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O/c1-16(2)12-5-7-17(8-6-12)13-4-3-11(10-18)14(15)9-13/h3-4,9-10,12H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMMJORTMLFBQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=CC(=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401192903
Record name Benzaldehyde, 2-bromo-4-[4-(dimethylamino)-1-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde

CAS RN

1713160-78-1
Record name Benzaldehyde, 2-bromo-4-[4-(dimethylamino)-1-piperidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1713160-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-bromo-4-[4-(dimethylamino)-1-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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